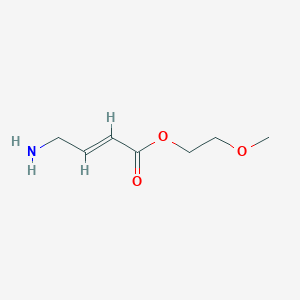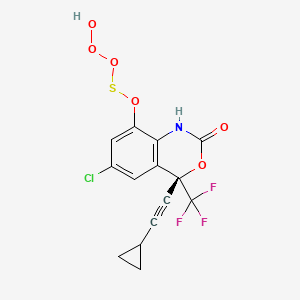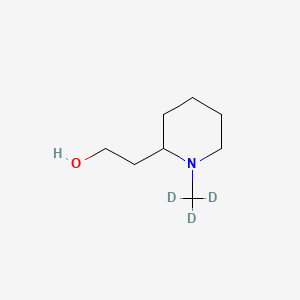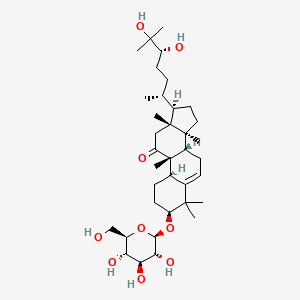
Cabenoside D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cabenoside D is a triterpenoid glycoside that can be isolated from the methanol extract of lichen root. It exhibits significant anti-inflammatory activity and has been shown to inhibit inflammation induced by 12-O-tetracylacyl hormone-13-acetate in mice . Additionally, this compound inhibits the activation of the Epstein-Barr virus early antigen .
Méthodes De Préparation
Cabenoside D is typically isolated from natural sources, specifically from the methanol extract of lichen root . The extraction process involves the use of methanol as a solvent to obtain the compound in its pure form. Industrial production methods for this compound have not been extensively documented, and it is primarily obtained through laboratory-scale extraction processes.
Analyse Des Réactions Chimiques
Cabenoside D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Cabenoside D has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying triterpenoid glycosides and their chemical properties.
Medicine: The compound’s anti-inflammatory activity makes it a potential candidate for developing anti-inflammatory drugs.
Industry: this compound is used in the development of natural product-based pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
Cabenoside D exerts its effects through several mechanisms:
Anti-inflammatory Activity: It inhibits the inflammation induced by 12-O-tetracylacyl hormone-13-acetate in mice.
Antiviral Activity: This compound inhibits the activation of the Epstein-Barr virus early antigen, which is crucial for the virus’s replication and spread.
The molecular targets and pathways involved in these activities include the inhibition of specific enzymes and signaling pathways that mediate inflammation and viral activation.
Comparaison Avec Des Composés Similaires
Cabenoside D is unique among triterpenoid glycosides due to its specific anti-inflammatory and antiviral properties. Similar compounds include other triterpenoid glycosides such as:
Cabenoside C: Another triterpenoid glycoside with similar anti-inflammatory properties.
Cayaponoside C 5b: A compound with anti-inflammatory and anti-tumor activities.
These compounds share structural similarities with this compound but may differ in their specific biological activities and mechanisms of action.
Propriétés
Formule moléculaire |
C36H60O9 |
|---|---|
Poids moléculaire |
636.9 g/mol |
Nom IUPAC |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C36H60O9/c1-19(9-13-25(38)33(4,5)43)20-15-16-34(6)24-12-10-21-22(36(24,8)26(39)17-35(20,34)7)11-14-27(32(21,2)3)45-31-30(42)29(41)28(40)23(18-37)44-31/h10,19-20,22-25,27-31,37-38,40-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25-,27+,28-,29+,30-,31+,34+,35-,36+/m1/s1 |
Clé InChI |
XMWIWVZEGGOMAU-CDPRDXQRSA-N |
SMILES isomérique |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C |
SMILES canonique |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)

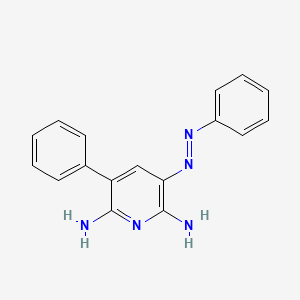


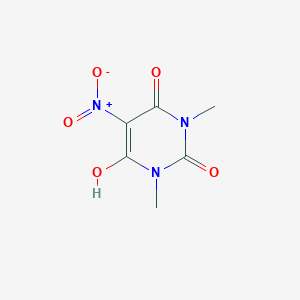


![Acetamide, 2,2-dichloro-N-[ss-hydroxy-a-(hydroxymethyl)-o-nitrophenethyl]-, D-threo; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol](/img/structure/B13837223.png)
![Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester](/img/structure/B13837230.png)

